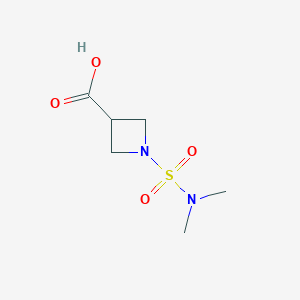
1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of azetidine derivatives. One common method involves the base-promoted cyclization of dibromo amino esters to yield azetidines . The dimethylsulfamoyl group can be introduced through sulfonylation reactions using dimethylsulfamoyl chloride under appropriate conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Ring-opening reactions: Due to the strain in the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. The dimethylsulfamoyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but without the dimethylsulfamoyl group.
3-Azetidinecarboxylic acid: Similar to the compound but lacks the dimethylsulfamoyl group.
N-Methylazetidine-3-carboxylic acid: Contains a methyl group instead of the dimethylsulfamoyl group.
The presence of the dimethylsulfamoyl group in 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid makes it unique, providing enhanced chemical stability and potential for diverse applications .
Propiedades
Fórmula molecular |
C6H12N2O4S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
1-(dimethylsulfamoyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
DHCXUFSJVYUONO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1CC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


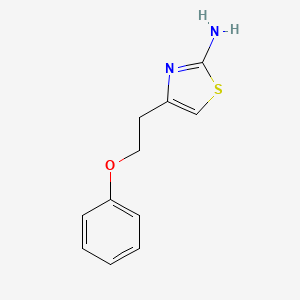
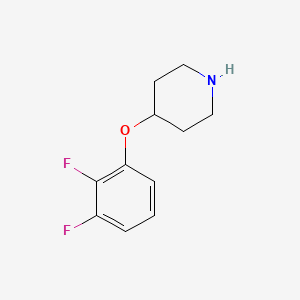
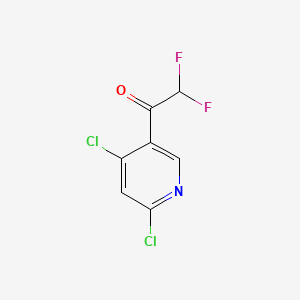
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
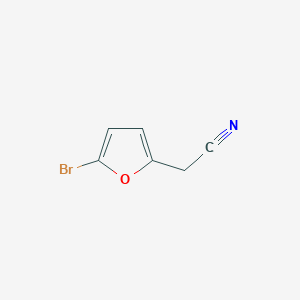
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

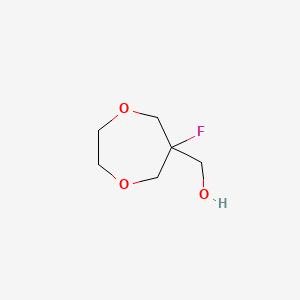



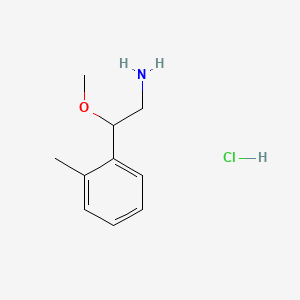
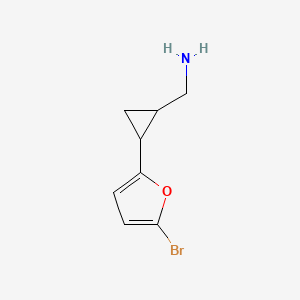
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
